![molecular formula C16H18BNO5 B2583993 Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI) CAS No. 727396-17-0](/img/structure/B2583993.png)
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI) is a type of boronic acid, which are compounds that have been widely studied in medicinal chemistry . Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
The synthesis of boronic acids has been well-studied. They were first synthesized in 1860 by Edward Frankland . The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .Aplicaciones Científicas De Investigación
Organic Chemistry Applications
Synthetic Intermediates and Building Blocks : Boronic acids, including derivatives like the one , are often used as synthetic intermediates and building blocks in organic chemistry. They are instrumental in various chemical reactions like Suzuki coupling, which is a pivotal method in the construction of carbon-carbon bonds (Zhang et al., 2017).
Amine-Phosphonate Group Integration : The introduction of an amine-phosphonate group into a boronic acid can provide new opportunities for application. This modification has led to the development of multifunctional compounds with potential in medicinal and industrial chemistry (Pareek et al., 2015).
Material Science Applications
Sensor Development and Molecular Recognition : Boronic acids are used in sensor development for the recognition and detection of various molecules. Their ability to form reversible covalent complexes with diols makes them suitable for detecting sugars and other similar compounds (Mu et al., 2012).
Optical Modulation in Nanotechnology : They are also utilized in nanotechnology, particularly in the optical modulation of materials like carbon nanotubes. This application is critical for the development of innovative materials with unique photoluminescent properties (Mu et al., 2012).
Medicinal Chemistry Applications
Drug Discovery and Development : In medicinal chemistry, derivatives of boronic acids are explored for their potential as pharmaceutical agents. Their unique chemical properties allow them to act as inhibitors or activators of various biological processes (Beesley et al., 1983).
Chemotherapy Applications : Some boronic acid derivatives are used in chemotherapy drugs due to their ability to interact with specific proteins or enzymes in cancer cells (Hall, 2006).
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Mecanismo De Acción
Target of Action
Boronic acids in general are known to form reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted lewis base donors .
Mode of Action
Boronic Acid, [3-[[[(2,4-Dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura (SM) coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The general properties of boronic acids suggest that they are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The ability of boronic acids to form reversible covalent complexes with various molecules suggests that they may have diverse effects depending on the specific targets and biochemical pathways involved .
Action Environment
The suzuki–miyaura (sm) coupling reaction, in which boronic acids play a key role, is known for its exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) are largely defined by its boronic acid group and its unique structure. The boronic acid group is known to interact with various enzymes and proteins, particularly those involved in the Suzuki–Miyaura coupling . The nature of these interactions is largely dependent on the specific structure of the boronic acid compound .
Cellular Effects
These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is complex and involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are likely to be dependent on the exact structure of the boronic acid compound and the specific cellular context .
Propiedades
IUPAC Name |
[3-[(2,4-dimethoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO5/c1-22-14-7-6-12(15(9-14)23-2)10-18-16(19)11-4-3-5-13(8-11)17(20)21/h3-9,20-21H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASUCWONUQWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

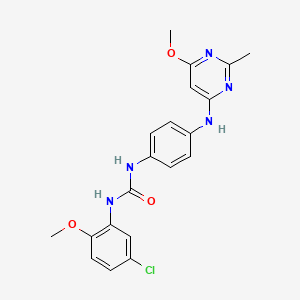
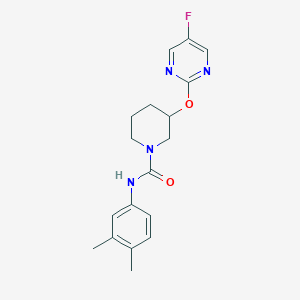
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2583915.png)
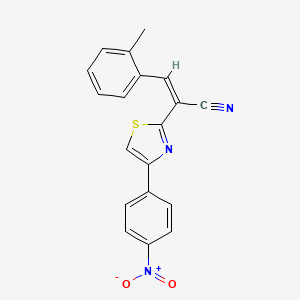

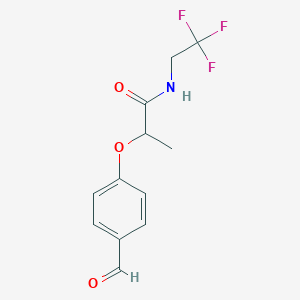
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
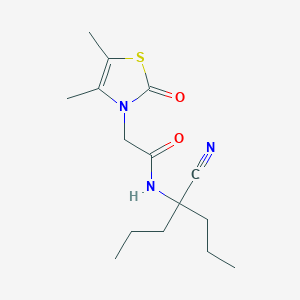

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
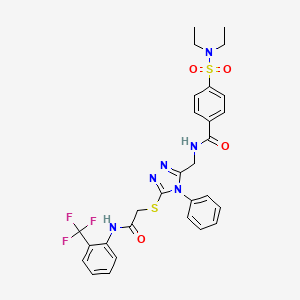
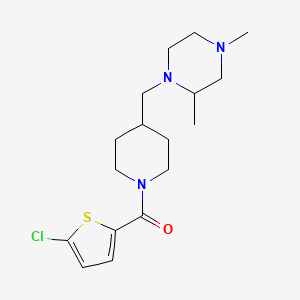
![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)